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Compound of Interest

Compound Name: Americium oxide

Cat. No.: B1262221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models and experimental data

for americium oxide (AmO₂ and Am₂O₃). The information is intended for researchers and

scientists, including those in drug development who may work with actinide materials. This

document summarizes key quantitative data, details experimental methodologies, and

visualizes complex relationships to facilitate a deeper understanding of the material's

properties.

Data Presentation
The following tables summarize the quantitative data comparing theoretical predictions with

experimental findings for various properties of americium oxide.

Table 1: Electronic Properties of Americium Oxides
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Property Oxide
Theoretical
Model

Theoretical
Value

Experiment
al Value

Citation

5f Occupancy

(n_f)
AmO₂

Anderson

Impurity

Model (AIM)

-
5.73

electrons
[1]

Am₂O₃

Anderson

Impurity

Model (AIM)

-
6.05

electrons
[1]

Ground State Am₂O₃
Crystal-Field

Multiplet
Singlet Γ₁

Confirmed as

Singlet Γ₁
[2]

Charge-

Transfer

Satellite

Energy

Am₂O₃ - - ~5.5 eV [2]

Table 2: Structural Properties of Americium Oxides

Property Oxide
Theoretical
Model

Theoretical
Value

Experiment
al Value

Citation

Lattice

Parameter

Evolution with

Damage

AmO₂ - -

Saturation at

~0.3%

expansion

[3]

Phase

Equilibria

Am-O

System

CALPHAD

Modeling

Improved

phase

diagram

Consistent

with HT-XRD

data

[4]

Table 3: Thermodynamic and Thermal Properties of Americium Oxides
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Property Oxide
Theoretical
Model

Theoretical
Value

Experiment
al Value

Citation

Melting

Temperature
AmO₂

Estimation

based on

mixed oxides

2773 K - [5]

CRG

Potential (MI

method)

~3350 K - [5]

Heat

Capacity

(C_p) at Low

Temperatures

(Am₀.₈₀U₀.₁₂

Np₀.₀₆Pu₀.₀₂)

O₁.₈

- -

Measured

from 19 K to

250 K

[6]

High

Temperature

Heat

Capacity

(C_p)

(Am₀.₈₀U₀.₁₂

Np₀.₀₆Pu₀.₀₂)

O₁.₈

- -

C_p(T/K) =

55.1189 +

3.46216 ×

10⁻² T −

4.58312 ×

10⁵ T⁻² (up to

1786 K)

[6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Resonant Inelastic X-ray Scattering (RIXS) and X-ray
Absorption Spectroscopy (XAS)
Objective: To probe the electronic structure of americium oxides, specifically the Am 5f states.

Methodology:

Sample Preparation: Americium oxide samples (Am₂O₃ and AmO₂) are prepared and

handled in a controlled environment due to their radioactivity. For studies on mixed oxides,

samples like (Am,U)O₂ are synthesized.
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Spectroscopy Measurement:

X-ray absorption spectroscopy (XAS) is performed at the Am 4d and 5d edges.

Resonant inelastic X-ray scattering (RIXS) is conducted at incident photon energies

across the Am O₄,₅ edges. The experimental scattering geometry is carefully controlled.

Data Analysis:

The experimental XAS spectra are compared with calculations from atomic multiplet,

crystal-field multiplet, and Anderson Impurity Model (AIM) theories.[2]

The RIXS data are analyzed and compared with crystal-field multiplet calculations to

understand the electronic transitions and ground state properties.[2]

The branching ratio of the Am 4d₃/₂ and 4d₅/₂ X-ray absorption lines is analyzed to

determine the chemical state of Am.[1]

High-Temperature X-ray Diffraction (HT-XRD)
Objective: To investigate the structural properties and phase equilibria of the Am-O system at

elevated temperatures.

Methodology:

Sample Preparation: Americium oxide samples with varying stoichiometry (AmO₂₋ₓ) are

prepared.

Diffraction Measurement: X-ray diffraction patterns are collected as a function of

temperature.

Data Analysis:

The diffraction data is used to determine the lattice parameters and identify the crystal

structures present at different temperatures.

This experimental data is then used to validate and refine thermodynamic models like

CALPHAD (Calculation of Phase Diagrams).[4]
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Calorimetry
Objective: To determine the thermodynamic properties, such as heat capacity, of americium-

containing oxides.

Methodology:

Low-Temperature Heat Capacity:

Measurements are performed on samples using a suitable calorimeter from as low a

temperature as achievable (e.g., 19 K) up to room temperature (e.g., 250 K).[6] The self-

heating of the sample due to radioactive decay must be taken into account.

High-Temperature Drop Calorimetry:

For high-temperature measurements, the sample is heated to a known temperature and

then dropped into a calorimeter at a lower, known temperature. The resulting temperature

change of the calorimeter is used to calculate the enthalpy change and subsequently the

heat capacity at high temperatures.[6]

Visualizations
The following diagrams illustrate key concepts and workflows related to the experimental

validation of theoretical models for americium oxide.
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Click to download full resolution via product page

Caption: Workflow for the validation of theoretical models of americium oxide.
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Caption: Probing electronic structure using experimental and theoretical methods.
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Caption: Integrated approach for thermodynamic and structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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